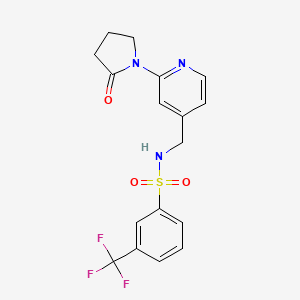

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O3S/c18-17(19,20)13-3-1-4-14(10-13)27(25,26)22-11-12-6-7-21-15(9-12)23-8-2-5-16(23)24/h1,3-4,6-7,9-10,22H,2,5,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFJSSVNKNQROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the sulfonamide class, which is known for a variety of pharmacological effects, including antibacterial and antimalarial properties. The trifluoromethyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

Chemical Structure

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₈F₃N₃O₂S

- Molecular Weight : 385.5 g/mol

This compound features:

- A pyridine ring

- A pyrrolidinone moiety

- A trifluoromethyl group attached to a benzenesulfonamide backbone

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antibacterial properties. This compound may exhibit similar activities, potentially inhibiting bacterial growth by interfering with folate synthesis pathways. Studies have shown that modifications in the sulfonamide structure can significantly affect antibacterial efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus .

Antimalarial Activity

Research indicates that trifluoromethyl-substituted compounds have shown promise as antimalarial agents. For instance, similar derivatives have been synthesized and tested against Plasmodium falciparum, demonstrating significant inhibitory effects on prolyl-tRNA synthetase, leading to disrupted protein synthesis in the parasite . This suggests that this compound could also possess antimalarial properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing valuable insights into the potential effects of this compound.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, similar to other sulfonamides.

- Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Scientific Research Applications

Antimalarial Properties

Research indicates that compounds similar to N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can inhibit prolyl-tRNA synthetase in Plasmodium falciparum, the malaria-causing parasite. By disrupting protein synthesis, these compounds exhibit significant antimalarial activity, making them candidates for further pharmacological studies.

Hyperuricemia and Gout Treatment

This compound has been investigated for its efficacy in treating hyperuricemia and gout. The compound's ability to reduce serum uric acid concentrations positions it as a potential therapeutic agent for these conditions. Studies indicate that sulfonamide derivatives can effectively manage uric acid levels, thereby alleviating symptoms associated with gout and related disorders .

Case Studies and Research Findings

Q & A

Q. What are the typical synthetic routes for N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and what key reaction conditions must be optimized to enhance yield and purity?

- Methodological Answer : The synthesis involves sequential steps: (i) Pyridine-pyrrolidinone coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-oxopyrrolidin-1-yl group to pyridine. Optimize solvent (e.g., DMF or THF) and temperature (80–120°C) to prevent side reactions . (ii) Sulfonamide formation : React the pyridine intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃). Control stoichiometry (1:1.2 molar ratio) and reaction time (4–6 hours) to avoid over-sulfonation . (iii) Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product with >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound during synthesis?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridine-pyrrolidinone linkage and sulfonamide formation (e.g., δ 8.5–8.7 ppm for pyridine protons; δ 3.2–3.5 ppm for pyrrolidinone CH₂) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>98%) and detect trace impurities .

- X-ray crystallography : Resolves stereochemical ambiguities in the sulfonamide group and trifluoromethyl orientation .

Q. What initial biological screening approaches are recommended to assess its mechanism of action, particularly regarding enzyme inhibition?

- Methodological Answer :

- In vitro enzyme assays : Use recombinant enzymes (e.g., tyrosine phosphatase 1B) with fluorogenic substrates (e.g., DiFMUP) to measure IC₅₀ values. Include positive controls (e.g., sodium orthovanadate) .

- Binding kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .

- Cellular assays : Test cytotoxicity (MTT assay) and target modulation (Western blot for phosphorylated substrates) in HEK293 or HepG2 cells .

Q. How does the presence of the trifluoromethyl group and 2-oxopyrrolidin-1-yl moiety influence the compound’s physicochemical properties and binding interactions?

- Methodological Answer :

- Trifluoromethyl group : Enhances lipophilicity (logP ↑ by ~1.5 units) and metabolic stability (blocks CYP450 oxidation). Use computational tools (e.g., SwissADME) to predict bioavailability .

- 2-Oxopyrrolidin-1-yl : Forms hydrogen bonds with catalytic residues (e.g., Asp181 in PTP1B) via the carbonyl oxygen. Replace with 2-pyrrolidone to test hydrogen-bond dependency .

Q. What are the primary challenges in achieving regioselectivity during the introduction of the sulfonamide group, and how can they be methodologically addressed?

- Methodological Answer :

- Challenge : Competing N- vs. O-sulfonation at the pyrrolidinone oxygen.

- Solution : Use bulky bases (e.g., DBU) to deprotonate the pyridylmethyl amine selectively. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in EtOAc/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s binding affinity to tyrosine phosphatase 1B (PTP1B) observed across different assay conditions?

- Methodological Answer :

- Assay standardization : Compare buffer pH (6.5 vs. 7.4) and ionic strength (NaCl 0–150 mM) to identify condition-dependent effects .

- Orthogonal validation : Use SPR (real-time kinetics) alongside enzyme inhibition assays. Discrepancies may indicate allosteric modulation vs. competitive inhibition .

Q. What in vivo pharmacokinetic parameters should be prioritized when evaluating this compound’s therapeutic potential, and which animal models are most appropriate?

- Methodological Answer :

- Parameters : Oral bioavailability (F > 20%), half-life (t½ > 4 hours), and brain penetration (logBB > -1). Use LC-MS/MS for plasma and tissue quantification .

- Models :

- Metabolic stability : CYP450 phenotyping in human liver microsomes.

- Efficacy : Diet-induced obese mice for PTP1B-targeted obesity/diabetes studies .

Q. What strategies are recommended for optimizing the compound’s metabolic stability without compromising its inhibitory potency against target enzymes?

- Methodological Answer :

- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic CH₂) with deuterium to slow CYP450 metabolism. Test using liver microsomes .

- Prodrug design : Mask the sulfonamide as a tert-butyl carbamate; hydrolyze in vivo via esterases .

Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the impact of pyridine and pyrrolidinone modifications on target selectivity?

- Methodological Answer :

Q. What computational methods are suitable for predicting off-target interactions of this compound, and how can these predictions be validated experimentally?

- Methodological Answer :

- In silico screening : Use SwissTargetPrediction or SEA Search to identify kinase or GPCR off-targets. Prioritize targets with Tanimoto similarity >70% to known ligands .

- Validation : Perform broad-panel radioligand binding assays (CEREP) or thermal shift assays (TSA) for hit confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.